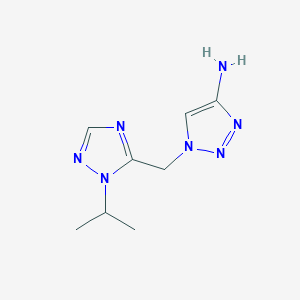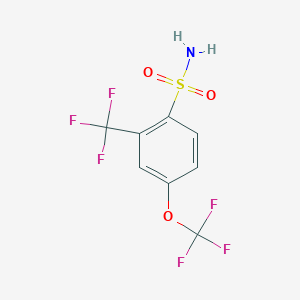
4-(Trifluoromethoxy)-2-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(trifluoromethoxy)-2-(trifluoromethyl)benzene-1-sulfonamide is a compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a benzene ring, along with a sulfonamide group.
Méthodes De Préparation
One common synthetic route involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific reaction conditions, such as the presence of radical initiators and appropriate solvents.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
4-(trifluoromethoxy)-2-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(trifluoromethoxy)-2-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Biology: It can be used as a probe or reagent in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound’s unique chemical properties make it a potential candidate for drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of 4-(trifluoromethoxy)-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The sulfonamide group can further contribute to the compound’s overall biological activity by interacting with specific amino acid residues in the target proteins.
Comparaison Avec Des Composés Similaires
4-(trifluoromethoxy)-2-(trifluoromethyl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
4-(trifluoromethyl)benzenesulfonamide: This compound lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
N-methyl-4-(trifluoromethoxy)benzene-1-sulfonamide: This compound has a methyl group attached to the nitrogen atom of the sulfonamide group, which can influence its reactivity and applications.
The presence of both trifluoromethoxy and trifluoromethyl groups in 4-(trifluoromethoxy)-2-(trifluoromethyl)benzene-1-sulfonamide makes it unique and potentially more versatile in various applications compared to its analogs.
Propriétés
Formule moléculaire |
C8H5F6NO3S |
|---|---|
Poids moléculaire |
309.19 g/mol |
Nom IUPAC |
4-(trifluoromethoxy)-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H5F6NO3S/c9-7(10,11)5-3-4(18-8(12,13)14)1-2-6(5)19(15,16)17/h1-3H,(H2,15,16,17) |
Clé InChI |
ADIFSCPXADNIAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


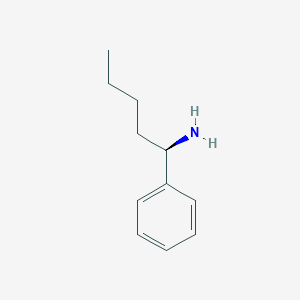
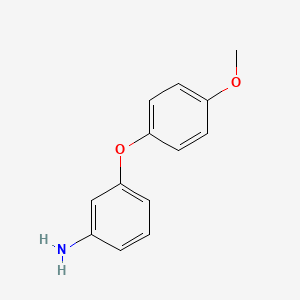
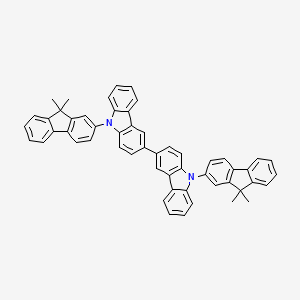

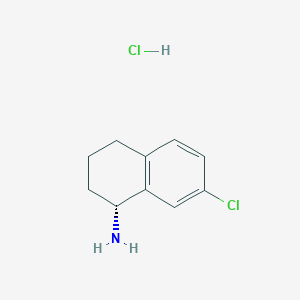
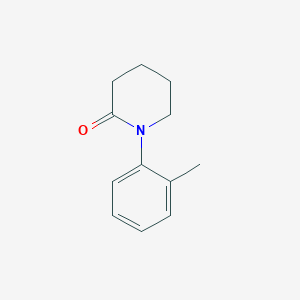
![2-butyl-N-(2,6-dimethylphenyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide hydrochloride](/img/structure/B13646335.png)
![1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)-](/img/structure/B13646336.png)
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;potassium](/img/structure/B13646342.png)



![2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde](/img/structure/B13646379.png)
